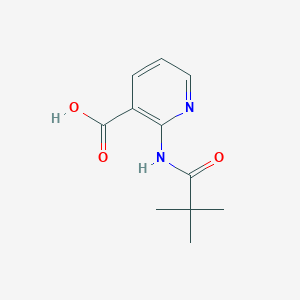
2-(2,2-Dimethyl-propionylamino)-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polymorphism and Phase Behaviors
The study of polymorphism and phase behaviors of 2-(phenylamino)nicotinic acid reveals the existence of four polymorphs, which were crystallized under varying conditions. These polymorphs exhibit differences in the conjugation between the two aromatic rings, leading to conformational polymorphism. The presence of multiple conformers in the asymmetric unit of three out of the four modifications results in distinct colors and hydrogen-bonding arrangements. The phase behaviors of these polymorphs were analyzed using differential scanning calorimetry and hot-stage microscopy, demonstrating that metastable forms can transition to a stable form through mechanical or thermal perturbation. This research highlights the potential for further exploration of solid-state structure-property relationships .
Spectrophotometric Determination in Pharmaceuticals
A spectrophotometric method has been developed to determine the concentration of [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pharmaceuticals, particularly in the presence of nicotinic acid. The method involves a reaction with a specific chemical reagent, followed by extraction into toluene and detection at a wavelength of 581 nm. The experimental conditions optimized for this method include a pH range of 7.8-9.8 and a reagent concentration of 3.6x10(-4) mol L(-1). The molar absorptivity and the linear range of detection for the acid have been established, with a detection limit of 0.20 microg mL(-1), indicating the method's sensitivity and selectivity .
Synthesis and Structural Elucidation
The synthesis of triphenyltin(IV) [2-(2,3-dimethylanilino)nicotinate] was achieved through the interaction of triphenyltin(IV) hydroxide with 2-(2,3-dimethylanilino)nicotinic acid in a 1:1 ratio. The compound was characterized using various spectroscopic techniques, including IR, multinuclear NMR, and mass spectrometry. Single crystal X-ray crystallography confirmed the structure, revealing a trigonal bipyramidal geometry around the tin atom in the solid state, which changes to a tetrahedral geometry in solution. The compound crystallizes in the Monoclinic system with specific unit cell dimensions, providing insights into the coordination of the tin atom in different states .
Nicotinic Acid Metabolism
Research on nicotinic acid metabolism has led to the purification of a new enzyme, 2,3-dimethylmalate lyase, from Clostridium barkeri. The enzyme's properties were described, and it was found to be involved in the degradation of nicotinic acid by converting one racemic pair of 2,3-dimethylmalic acid to propionate and pyruvate. This discovery adds to the understanding of nicotinic acid degradation pathways and the role of 2,3-dimethylmalate as an intermediate. The enzyme differs from related enzymes in its quaternary structure and mechanism, not functioning as an acyl-S-enzyme .
Applications De Recherche Scientifique
Synthesis and Environmental Applications
- The compound has been involved in hydrothermal reactions for the synthesis of 2-(arylamino)nicotinic acids. This process is notable for its efficiency, environmental friendliness, and high yields, making it a practical approach in chemical synthesis (Li et al., 2012).
Molecular Structure and Binding Characteristics
- Studies on similar compounds, like 2-(phenylamino)nicotinic acid, have shown unique hydrogen-bonding characteristics, which are stronger in certain polymorphic structures. This insight is valuable for understanding the molecular interactions and binding preferences of nicotinic acid derivatives (Li et al., 2011).
Chemical Reactions and Derivatives
- Research has explored the cyclocondensation reactions of nicotinic acid derivatives, leading to the formation of various compounds like 2,7-naphthyridines. These findings are crucial for the development of new chemical entities and understanding the reactivity of nicotinic acid compounds (Dar'in et al., 2008).
Herbicidal Applications
- Nicotinic acid derivatives have been studied for their herbicidal activity. For instance, certain N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibited significant herbicidal activity against specific plant species, indicating potential applications in agriculture (Yu et al., 2021).
Biochemical Interactions and Receptors
- Nicotinic acid and its derivatives are known to interact with specific receptors like PUMA-G and HM74 in the body, influencing biochemical pathways such as lipid metabolism and inflammation (Tunaru et al., 2003).
Anaerobic Degradation
- The anaerobic degradation of nicotinic acid has been studied, providing insights into the metabolic pathways and intermediate compounds formed during this process (Tsai & Stadtman, 1971).
Role in Atherosclerosis
- Nicotinic acid's ability to inhibit the progression of atherosclerosis, independent of its lipid-modifying effects, has been demonstrated in mice. This effect is mediated through its receptor, GPR109A, expressed in immune cells (Lukasova et al., 2011).
Industrial Production
- Methods for the industrial production of nicotinic acid, focusing on ecological approaches and green chemistry, have been reviewed. This is essential for sustainable manufacturing practices in the pharmaceutical and chemical industries (Lisicki et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-7(9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLOGMIKCNUSNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381538 |
Source


|
| Record name | 2-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-propionylamino)-nicotinic acid | |
CAS RN |
125867-25-6 |
Source


|
| Record name | 2-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



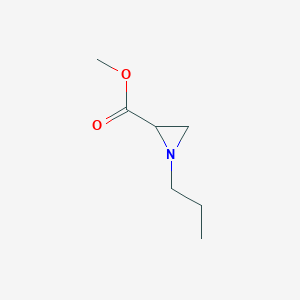


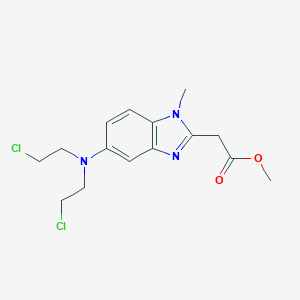
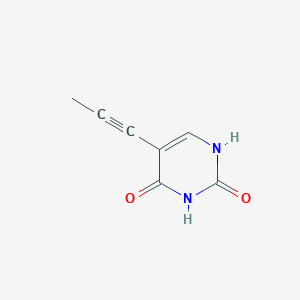
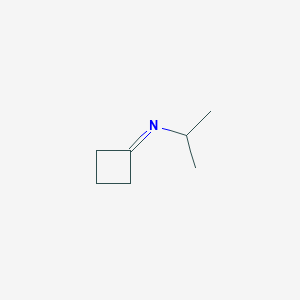

![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)
![3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol](/img/structure/B144596.png)


